molecular formula C31H42O11 B15185916 Bovoruboside CAS No. 11032-44-3

Bovoruboside

Cat. No.: B15185916
CAS No.: 11032-44-3
M. Wt: 590.7 g/mol
InChI Key: VEXQUXZSPLIZEG-SXVLGZCUSA-N
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Description

Bovoruboside is a naturally occurring compound found in the plant Bowiea volubilis, commonly known as the “climbing onion.” This compound is a type of bufadienolide, which is a class of cardiotonic steroids. Bufadienolides are known for their potent biological activities, including anticancer, antifungal, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bovoruboside involves several steps, starting from the extraction of the compound from the plant Bowiea volubilis. The compound can be isolated using solvent extraction methods followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Bovoruboside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Bovoruboside has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying bufadienolides and their chemical properties.

    Biology: Investigated for its biological activities, including anticancer, antifungal, and antibacterial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

Bovoruboside exerts its effects through several molecular targets and pathways. It is known to inhibit Na⁺/K⁺-ATPase, an enzyme that is crucial for maintaining the electrochemical gradient across cell membranes. This inhibition leads to an increase in intracellular calcium levels, which can trigger various cellular responses, including apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bovoruboside is unique due to its specific molecular structure and the presence of certain functional groups that contribute to its distinct biological activities. Its ability to selectively target cancer cells while exhibiting lower toxicity towards normal cells makes it a promising candidate for further research and development .

Properties

CAS No.

11032-44-3

Molecular Formula

C31H42O11

Molecular Weight

590.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-16-oxo-17-(6-oxopyran-3-yl)-1,2,3,4,6,7,8,9,11,12,15,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C31H42O11/c1-16-24(35)26(39-3)25(36)27(41-16)42-18-6-10-29(15-32)19-7-9-28(2)23(17-4-5-22(34)40-14-17)21(33)13-31(28,38)20(19)8-11-30(29,37)12-18/h4-5,14-16,18-20,23-27,35-38H,6-13H2,1-3H3/t16-,18+,19+,20-,23+,24-,25-,26+,27+,28-,29+,30+,31+/m1/s1

InChI Key

VEXQUXZSPLIZEG-SXVLGZCUSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](C(=O)C[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C(=O)CC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)OC)O

Origin of Product

United States

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